{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid
Overview
Description
{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is a useful research compound. Its molecular formula is C15H14BrNO6S and its molecular weight is 416.2 g/mol. The purity is usually 95%.
The exact mass of the compound {2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is 414.97252 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity of Bromophenols
Bromophenols , isolated from marine algae, have demonstrated significant antioxidant activity. These compounds, including various bromophenol derivatives, exhibit free radical scavenging activities stronger than or comparable to traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests their potential application in preventing oxidative deterioration of food and possibly in pharmaceuticals as natural antioxidants (Li et al., 2011).
Antimicrobial Activity of Thiazolidinone Derivatives
Thiazolidinone derivatives have been synthesized and tested for their antibacterial activity. These compounds, particularly those with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, showed antibacterial activity primarily against Gram-positive bacterial strains. The presence of electron-withdrawing substituents at the phenyl ring was found to be favorable for antibacterial response, indicating the potential for these compounds in developing new antibacterial agents (Trotsko et al., 2018).
Applications in Organic Solar Cells
Triazatruxene-based donor materials , designed for organic solar cells, highlight the potential of structurally similar compounds in photovoltaic applications. These materials exhibit reduced energy gaps and enhanced absorption spectra in the visible region, indicating their efficiency as donor molecules in solar cells. The study suggests that such compounds, with appropriate acceptor units, could significantly improve the photovoltaic parameters and performance of organic solar cells (Khan et al., 2019).
Properties
IUPAC Name |
2-[2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO6S/c1-3-17-14(20)11(24-15(17)21)6-8-4-9(16)13(10(5-8)22-2)23-7-12(18)19/h4-6H,3,7H2,1-2H3,(H,18,19)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPLZYZRFOMJEO-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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